molecular formula C19H17NO3S B12199107 2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide

2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B12199107
M. Wt: 339.4 g/mol
InChI Key: YLUSBSDMLNBRPO-UHFFFAOYSA-N
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Description

2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that features a complex structure with phenoxy and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxyphenoxy Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenoxy intermediate.

    Introduction of the Thiophene Group: The thiophene group is introduced through a coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Acetamide Formation: The final step involves the reaction of the phenoxyphenoxy-thiophene intermediate with an acetamide derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiophene groups allow the compound to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another compound with phenoxy and pyrazole groups.

    (E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile: Contains a thiophene group and is used in organic electronics.

Uniqueness

2-(3-phenoxyphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of phenoxy and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-phenoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H17NO3S/c21-19(20-13-18-10-5-11-24-18)14-22-16-8-4-9-17(12-16)23-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,20,21)

InChI Key

YLUSBSDMLNBRPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)NCC3=CC=CS3

Origin of Product

United States

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